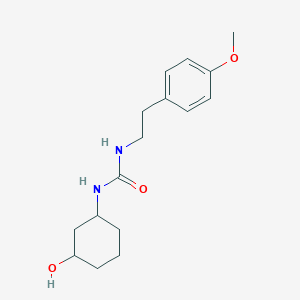
1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by data tables and case studies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of urea derivatives, including this compound. In vitro screenings against various bacterial strains have shown that certain urea derivatives exhibit significant inhibitory effects. For instance, compounds structurally similar to this compound have demonstrated promising activity against multi-drug resistant strains such as Staphylococcus aureus and Acinetobacter baumannii.
Table 1: Antimicrobial Activity of Urea Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Growth Inhibition (%) |
|---|---|---|---|
| 1a | Staphylococcus aureus | 0.25 μg/mL | 94.5 |
| 2b | Acinetobacter baumannii | 0.5 μg/mL | 90 |
| 3c | Klebsiella pneumoniae | 1.0 μg/mL | 75 |
These results indicate that modifications to the urea structure can enhance its antibacterial properties, suggesting a structure-activity relationship (SAR) that warrants further exploration.
Anticancer Activity
The compound's structural features also suggest potential anticancer properties. Urea-based compounds have been studied extensively for their ability to inhibit tumor cell proliferation. For example, derivatives with similar functional groups have shown activity against various human cancer cell lines, including HT29 and MCF7.
Table 2: Anticancer Activity of Urea Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Suramin analog | HT29 | 43 |
| NCTU-Alan-2026 | MCF7 | 87 |
| This compound | SW13 | TBD |
The mechanism of action for these compounds often involves the inhibition of key cellular processes such as DNA synthesis and cell cycle progression, indicating their potential as chemotherapeutic agents.
Study on Antimicrobial Efficacy
In a comparative study published in Frontiers in Chemistry, researchers evaluated the antimicrobial efficacy of various urea derivatives, including those structurally related to this compound. The study utilized a range of bacterial strains and demonstrated that certain modifications in the urea moiety significantly enhanced antimicrobial activity against resistant strains .
Study on Anticancer Mechanisms
A study focused on the anticancer mechanisms of urea-based drugs revealed that specific structural features are crucial for their effectiveness against cancer cell lines. The research indicated that symmetrical urea compounds exhibited higher affinity towards target proteins involved in cell proliferation . This suggests that further optimization of the molecular structure of this compound could lead to improved therapeutic agents.
属性
IUPAC Name |
1-(3-hydroxycyclohexyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-15-7-5-12(6-8-15)9-10-17-16(20)18-13-3-2-4-14(19)11-13/h5-8,13-14,19H,2-4,9-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVFEDOJOCXUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














